molecular formula C17H19NO3 B5399820 N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5399820
M. Wt: 285.34 g/mol
InChI Key: QGKVOXAQQNSPPK-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, which is further connected to an acetamide moiety

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-10-14(20-2)8-9-15(12)18-17(19)11-13-6-4-5-7-16(13)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKVOXAQQNSPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylphenylamine and 2-methoxybenzoyl chloride.

    Reaction: The amine group of 4-methoxy-2-methylphenylamine reacts with the acyl chloride group of 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of methoxybenzoic acids.

    Reduction: Formation of methoxyphenylamines.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of analgesics and anti-inflammatory drugs.

    Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: Studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

    Industrial Applications: Employed as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways: Modulating signaling pathways related to pain and inflammation.

    Effects: Inhibiting the activity of certain enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(2-methoxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.

    N-(4-methylphenyl)-2-(2-methoxyphenyl)acetamide: Lacks the methoxy group on the phenyl ring.

    N-(4-methoxy-2-methylphenyl)-2-phenylacetamide: Lacks the methoxy group on the second phenyl ring.

Uniqueness

N-(4-methoxy-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

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